N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) is a potent cytotoxic agent derived from maytansine, a natural product isolated from the Ethiopian shrub Maytenus serrata. [, , ] DM4 belongs to the class of maytansinoids, which are known for their strong antimitotic activity. [] In scientific research, DM4 has gained prominence as a payload in antibody-drug conjugates (ADCs). [, , , , , , , , ] ADCs are complex molecules that combine the targeting ability of antibodies with the cell-killing potential of cytotoxic agents, allowing for selective delivery of potent drugs to cancer cells. [, ] DM4, due to its high potency and ability to induce cell death at low concentrations, has been extensively studied and employed in the development of various ADCs for targeting different cancer types. [, , , , , , , , ]
The synthesis of N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) involves several steps starting from maytansine. [] The synthesis process typically involves the modification of the N(2') position of maytansine through deacetylation followed by the introduction of a linker containing a thiol group. [] The linker allows for the conjugation of DM4 to antibodies, forming the desired ADC. [] Specific details and parameters of the synthesis process are often proprietary information of pharmaceutical companies developing ADCs containing DM4.
N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) features a complex structure characteristic of maytansinoids. [, , ] The molecule includes a macrocyclic ring system, an ester side chain, and a thiol-containing linker attached to the N(2') position. [] The presence of the thiol group in the linker is crucial for its conjugation to antibodies through disulfide bond formation. [] Structural analysis of DM4 and its derivatives has been conducted using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [, ] These analyses provide valuable information regarding the conformation, stereochemistry, and purity of the synthesized molecule.
The mechanism of action of N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) primarily involves its ability to inhibit microtubule polymerization. [, , ] Microtubules are essential components of the cell's cytoskeleton, playing a crucial role in cell division. [, , ] DM4 binds to tubulin, the protein subunit of microtubules, disrupting their assembly and dynamics. [, , ] This disruption leads to mitotic arrest, preventing the cell from dividing, ultimately leading to cell death. [, , ] The high potency of DM4 allows it to induce cell death at very low concentrations, making it a desirable payload for ADCs.
N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) is a lipophilic compound with a molecular weight of approximately 862 g/mol. [, , ] It is sparingly soluble in water but dissolves readily in organic solvents. [, , ] DM4 is relatively stable under physiological conditions but can be cleaved intracellularly, releasing the cytotoxic payload within the target cell. [, , ]
N(2')-deacetyl-N(2')-[4-mercapto-4-methyl-1-oxopentyl]maytansine (DM4) has found significant applications in scientific research, particularly in the development of targeted cancer therapies. [, , , , , , , , ] Its use as a payload in ADCs has shown promising results in preclinical and clinical studies for various cancer types. [, , , , , , , , ] Here are some specific examples:
Targeting CD19 in B-cell malignancies: Coltuximab ravtansine (SAR3419), a CD19-targeting ADC containing DM4, has shown potent activity against Non-Hodgkin's Lymphoma (NHL) cell lines and xenograft models. [] This ADC is being evaluated in clinical trials for the treatment of relapsed or refractory B-cell NHL. []
Targeting CEACAM5 in solid tumors: Tusamitamab ravtansine (SAR408701), a CEACAM5-targeting ADC with DM4 as the payload, is being investigated in clinical trials for advanced solid tumors, including non-squamous non-small cell lung cancer (NSCLC). [, ]
Targeting Folate Receptor-α in ovarian cancer: Mirvetuximab soravtansine, a first-in-class ADC targeting Folate Receptor-α with DM4 payload, has shown promising activity in patients with Folate Receptor-α-positive ovarian cancer. [, ]
Optimizing linker technology: Developing new linkers that can improve the stability, efficacy, and selectivity of DM4-containing ADCs. [, ]
Overcoming drug resistance: Investigating mechanisms of resistance to DM4 and developing strategies to overcome or prevent resistance in cancer cells. []
Combination therapies: Exploring the potential of combining DM4-containing ADCs with other anti-cancer agents, such as immune checkpoint inhibitors, to enhance therapeutic efficacy. [, , ]
Developing novel ADCs: Expanding the application of DM4 as a payload for targeting new tumor-associated antigens and exploring its potential in treating other cancer types. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: